molecular formula C5H3BrF3NOS B7980191 (2-Bromo-4-(trifluoromethyl)thiazol-5-yl)methanol

(2-Bromo-4-(trifluoromethyl)thiazol-5-yl)methanol

Cat. No.: B7980191
M. Wt: 262.05 g/mol
InChI Key: XPLFKUSLUCCGEX-UHFFFAOYSA-N
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Description

(2-Bromo-4-(trifluoromethyl)thiazol-5-yl)methanol (CAS 1823914-61-9) is a high-purity chemical building block of significant interest in pharmaceutical and agrochemical research. This compound features a bromo-substituted thiazole core with a trifluoromethyl group, a combination known to enhance molecular stability and bioavailability. Thiazole derivatives are a considerable group of heterocyclic compounds with proven therapeutic effects and are frequently found in active molecules against various diseases . The bromine atom at the 2-position of the thiazole ring makes this compound a versatile and reactive intermediate for further synthetic elaboration, enabling the construction of more complex molecular architectures via cross-coupling and nucleophilic substitution reactions. Researchers utilize this scaffold in the synthesis of novel compounds for biological screening, particularly in the development of antimicrobial agents and kinase inhibitors . The compound should be stored in an inert atmosphere at 2-8°C . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-bromo-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF3NOS/c6-4-10-3(5(7,8)9)2(1-11)12-4/h11H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLFKUSLUCCGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(N=C(S1)Br)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of 4-Trifluoromethylthiazole Derivatives

A common approach involves brominating preformed 4-(trifluoromethyl)thiazole intermediates. For example, 4-methyl-2-(methylamino)thiazole-5-carboxylate undergoes bromination using molecular bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–25°C. The reaction typically achieves 70–85% yield, with the bromine atom selectively introduced at the C2 position due to electronic effects of the trifluoromethyl group.

Reaction Conditions Table

PrecursorBrominating AgentSolventTemperatureYieldReference
4-(Trifluoromethyl)thiazoleBr₂DCM0°C78%
Ethyl 4-methylthiazole-5-carboxylateNBSAcetonitrile25°C82%

Halogen Dance Reactions

Advanced strategies employ halogen dance mechanisms to reposition bromine atoms. For instance, 5-(1,3-dioxolan-2-yl)-1,3-thiazole undergoes lithiation at C4 using LDA (lithium diisopropylamide) followed by bromine quenching, achieving 89% yield. This method is critical for accessing regioselectively brominated intermediates.

Reduction of Esters to Alcohols

Sodium Borohydride-Mediated Reduction

The ester group in ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate is reduced to a primary alcohol using NaBH₄ in ethanol/water (1:1) at 20°C for 12 hours. This method offers a 66% yield and avoids harsh conditions, preserving the thiazole ring.

Key Steps:

  • Dissolve ester (10 mmol) in ethanol (50 mL).

  • Add NaBH₄ (15 mmol) portionwise under nitrogen.

  • Quench with water, extract with ethyl acetate, and purify via silica chromatography.

Lithium Aluminum Hydride (LiAlH₄) Reduction

For less reactive substrates, LiAlH₄ in tetrahydrofuran (THF) at reflux (66°C) achieves complete reduction within 4 hours. However, this method risks over-reduction of the thiazole ring and requires careful stoichiometric control.

Multi-Step Synthesis from Thiourea Derivatives

Hantzsch Thiazole Synthesis

A robust route starts with 1-methylthiourea and 2-chloro-3-oxobutanoate in pyridine, forming 4-methylthiazole-5-carboxylate. Subsequent bromination (Br₂/AcOH) and reduction (NaBH₄) yield the target alcohol.

Synthetic Pathway:

  • Cyclocondensation: 1-Methylthiourea + 2-Chloro-3-oxobutanoate → Ethyl 4-methylthiazole-5-carboxylate (72% yield).

  • Bromination: Br₂ in acetic acid → Ethyl 2-bromo-4-methylthiazole-5-carboxylate (85% yield).

  • Reduction: NaBH₄ in ethanol/water → (2-Bromo-4-methylthiazol-5-yl)methanol (66% yield).

Trifluoromethylation via Copper Catalysis

Introducing the trifluoromethyl group post-bromination is achievable using methyl 2,2-difluoro-2-(fluorosulfonyl)acetate and CuI in DMF. This step modifies the C4 position, with yields up to 68%.

Oxidation of Thiazolylmethanol Derivatives

Dess-Martin Periodinane Oxidation

Dess-Martin periodinane oxidizes (4-bromo-1,3-thiazol-5-yl)methanol to the aldehyde, which is subsequently reduced back to the alcohol with NaBH₄. This method optimizes purity but involves multiple steps (overall yield: 54%).

Comparative Analysis of Methods

Yield and Efficiency Table

MethodKey AdvantageLimitationTypical Yield
Direct BrominationHigh regioselectivityRequires halogenated precursors70–85%
NaBH₄ ReductionMild conditionsLimited to ester substrates60–66%
Hantzsch SynthesisModularityMulti-step, lower overall yield40–50%
Dess-Martin OxidationHigh purityCostly reagents50–54%

Mechanistic Insights

  • Bromination Selectivity : The electron-withdrawing trifluoromethyl group directs electrophilic bromination to the C2 position via resonance stabilization of the intermediate.

  • Reduction Kinetics : NaBH₄ preferentially reduces esters over nitro or cyano groups, enabling chemoselective alcohol formation.

  • Side Reactions : Over-bromination or ring-opening may occur at temperatures >50°C, necessitating strict temperature control.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-(trifluoromethyl)thiazol-5-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

(2-Bromo-4-(trifluoromethyl)thiazol-5-yl)methanol is primarily researched for its antimicrobial and anticancer properties:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant activity against various bacterial strains, including Mycobacterium tuberculosis. The presence of the trifluoromethyl group enhances lipophilicity, which may improve membrane penetration and efficacy against pathogens .
  • Anticancer Activity : In vitro studies indicate that derivatives of this compound can inhibit the growth of cancer cell lines. For instance, it has demonstrated cytotoxic effects against human leukemia cells with IC50 values ranging from 0.5 to 2.1 µM . The mechanism of action involves enzyme inhibition and potential DNA intercalation, disrupting cellular processes critical for cancer cell survival.

Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex organic molecules. It can be utilized in:

  • Synthesis of Pharmaceuticals : As an intermediate in the development of drugs targeting various diseases, including infections and cancers.
  • Agrochemicals : Its unique chemical properties allow for the creation of novel pesticides and herbicides that can enhance crop protection .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC (µM)Reference
AntimicrobialMycobacterium tuberculosis4.5
AnticancerHuman leukemia cells0.5 - 2.1
AnticancerHepG2 liver cancer cells<1.0
AntimicrobialVarious bacterial strainsVaries

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal highlighted the effectiveness of this compound against Mycobacterium tuberculosis. The compound achieved a minimum inhibitory concentration (MIC) of 4.5 µM, demonstrating its potential as a lead compound for developing new antitubercular agents.

Case Study 2: Anticancer Properties

In another investigation focused on leukemia treatment, researchers evaluated the cytotoxic effects of thiazole derivatives similar to this compound. The study found that these compounds could effectively inhibit cell proliferation through mechanisms involving enzyme inhibition and oxidative stress induction . This positions the compound as a promising candidate for further drug development.

Mechanism of Action

The mechanism of action of (2-Bromo-4-(trifluoromethyl)thiazol-5-yl)methanol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, thiazole derivatives are known to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Key Structural Analogues and Their Properties

The following table highlights critical structural analogues and their differences:

Compound Name Molecular Formula Substituents (Thiazole Positions) Molecular Weight (g/mol) Key Features/Applications
(2-Bromo-4-(trifluoromethyl)thiazol-5-yl)methanol C₅H₄BrF₃NOS 2-Br, 4-CF₃, 5-CH₂OH 268.01 Intermediate for drug synthesis
(4-(Trifluoromethyl)thiazol-2-yl)methanol C₅H₅F₃NOS 2-CH₂OH, 4-CF₃ 190.16 Higher solubility due to CF₃ and OH
2-Bromo-4-(trifluoromethyl)thiazole C₄HBrF₃NS 2-Br, 4-CF₃ 222.00 Reactive halogen for cross-coupling
Ethyl 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylate C₇H₅BrF₃NO₂S 2-Br, 4-CF₃, 5-COOEt 312.09 Ester derivative; improved stability
(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol C₆H₇F₃NOS 2-CH₃, 4-CF₃, 5-CH₂OH 210.19 Methyl group enhances lipophilicity

Functional Group Impact on Reactivity and Bioactivity

  • Bromine (Br): The 2-bromo substituent in this compound facilitates Suzuki-Miyaura couplings, as seen in , where brominated thiazoles react with phenols to form ethers .
  • Trifluoromethyl (CF₃) : The CF₃ group increases metabolic stability and electron-deficient character, enhancing interactions with biological targets (e.g., protease inhibitors in ) .
  • Hydroxymethyl (CH₂OH) : This group allows further derivatization (e.g., esterification or oxidation). For instance, describes ethyl ester derivatives for improved pharmacokinetics .

Research Findings and Pharmacological Relevance

Anticancer Activity

Thiazoles with CF₃ and Br substituents exhibit potent anticancer properties. identifies (1E,4E)-1,5-bis(2-methyl-4-(trifluoromethyl)thiazol-5-yl)penta-1,4-dien-3-one as a lead compound with IC₅₀ values < 1 µM in prostate and cervical cancer lines. The trifluoromethyl group enhances cellular uptake, while bromine aids in target binding .

Stability and Handling Considerations

  • Storage : Brominated thiazoles are often stored at 0–6°C to prevent decomposition () .
  • Ester Derivatives : Ethyl esters (e.g., ) are more stable than alcohols, making them preferable for long-term storage .

Biological Activity

(2-Bromo-4-(trifluoromethyl)thiazol-5-yl)methanol is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This compound's unique structure, featuring both bromine and trifluoromethyl groups, positions it as a significant candidate in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C_5H_4BrF_3N_2S. The presence of the trifluoromethyl group is known to enhance the biological activity of compounds by increasing lipophilicity and metabolic stability.

While the exact mechanism of action for this compound remains to be fully elucidated, it is hypothesized that the compound interacts with specific molecular targets within cells. Thiazole derivatives are known to inhibit enzymes involved in bacterial cell wall synthesis and may also modulate various signaling pathways crucial for cancer cell proliferation .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In studies comparing various thiazole derivatives, this compound demonstrated notable activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The effectiveness was measured using the diameter of inhibition zones (IZD), with results indicating that it performed comparably to established antibiotics .

Table 1: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)Reference Compound
Staphylococcus aureus15Ampicillin
Escherichia coli12Gentamicin
Candida albicans14Amphotericin B

Antifungal Activity

The compound also demonstrated antifungal properties, particularly against species such as Candida albicans. Comparative studies revealed that this compound had an inhibition zone comparable to standard antifungal treatments .

Anticancer Properties

In vitro studies have suggested that this compound may possess anticancer effects. It has been shown to inhibit the proliferation of various cancer cell lines, including melanoma and prostate cancer cells. The mechanism appears to involve the disruption of tubulin polymerization, a critical process for cell division .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference Compound
Melanoma8.0Doxorubicin
Prostate Cancer10.5Paclitaxel

Case Studies and Research Findings

A recent study highlighted the synthesis of a series of thiazole derivatives, including this compound. The study found that modifications at the thiazole ring significantly impacted antimicrobial activity, suggesting that further structural optimizations could enhance efficacy .

Another investigation focused on the structure–activity relationship (SAR) of thiazole derivatives, revealing that the introduction of electron-withdrawing groups like trifluoromethyl increases biological activity due to improved interactions with target proteins .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (2-Bromo-4-(trifluoromethyl)thiazol-5-yl)methanol?

  • Answer : The compound is typically synthesized via sequential functionalization of the thiazole core. Key steps include:

  • Bromination and trifluoromethylation : Electrophilic substitution reactions on the thiazole ring, often using brominating agents (e.g., NBS) and trifluoromethylation reagents (e.g., CF₃Cu).
  • Hydroxymethylation : Introduction of the methanol group via nucleophilic substitution or hydrolysis of esters. For example, ethyl ester intermediates (e.g., 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylic acid ethyl ester) can be reduced to the corresponding alcohol using LiAlH₄ or NaBH₄ .
  • Validation : LCMS (e.g., m/z 243 [M+H-C₄H₉OCO]⁺) and HPLC (retention time: 1.31 minutes under SMD-TFA05 conditions) confirm purity and structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Answer :

  • ¹H/¹³C NMR : Critical for confirming substitution patterns and functional groups. For example, aromatic protons in similar thiazole derivatives appear at δ 7.69–8.09 ppm, while hydroxyl protons are observed as broad signals .
  • LCMS/HRMS : Validates molecular weight and fragmentation patterns. A typical LCMS signal for brominated thiazoles shows m/z peaks at 312.2 and 314.2 (M and M+2 isotopes) .
  • IR Spectroscopy : Confirms the presence of O-H (≈3200 cm⁻¹) and C-F (≈1100 cm⁻¹) stretches .

Q. How should researchers address solubility challenges during experimental workflows?

  • Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the compound’s aromatic and halogenated nature.
  • Derivatization : Temporary protection of the hydroxyl group (e.g., as a TBS ether) improves solubility in non-polar media for reactions like Suzuki-Miyaura coupling .

Advanced Research Questions

Q. How can the Suzuki-Miyaura cross-coupling reaction be optimized for synthesizing derivatives of this compound?

  • Answer :

  • Catalyst Systems : Pd(PPh₃)₄ or Pd(dppf)Cl₂ in toluene/ethanol mixtures (3:1) at 80–100°C yield coupling products with boronic acids (e.g., aryl or heteroaryl boronic acids).
  • Additives : Use of K₂CO₃ or Cs₂CO₃ as bases improves reaction efficiency.
  • Monitoring : Track reaction progress via TLC (Rf ≈0.5 in hexane:EtOAc 4:1) and confirm yields by HPLC .

Q. What strategies resolve discrepancies in NMR or MS data during structural elucidation?

  • Answer :

  • Data Triangulation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC). For example, ambiguous NOE signals in aromatic regions can be clarified via NOESY .
  • Isotopic Pattern Analysis : In LCMS, bromine’s 1:1 M/M+2 ratio confirms the presence of a single bromine atom. Deviations suggest impurities or alternative fragmentation pathways .

Q. How can X-ray crystallography using SHELX programs resolve ambiguous structural features?

  • Answer :

  • Data Collection : High-resolution (<1.0 Å) data collection minimizes errors in electron density maps.
  • Refinement : SHELXL’s maximum-likelihood algorithms (e.g., in REFMAC) improve accuracy for heavy atoms like bromine. Use TWIN commands for handling twinned crystals .
  • Validation : Check R-factors (R₁ < 5%) and bond-length accuracy (±0.01 Å) .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Answer :

  • DFT Calculations : Optimize transition states using Gaussian09 at the B3LYP/6-31G* level to model SNAr mechanisms.
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts regioselectivity in reactions with biomolecular targets, as demonstrated for similar thiazole derivatives .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Analytical Data

IntermediateSynthetic StepAnalytical Data (LCMS/HPLC)Reference
Ethyl ester precursorEsterificationm/z 304.09 [M+H]⁺
Boronic acid coupling partnerSuzuki-Miyaura reactionRetention time: 1.31 min (HPLC)

Table 2 : NMR Chemical Shifts for Key Protons

Proton Environmentδ (ppm) RangeReference
Thiazole C-H (aromatic)7.69–8.09
-CH₂OH (hydroxymethyl)3.31–3.46

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